

The Rising Therapeutic Potential of Novel Tetrahydropyran Oximes: A Technical Guide

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Compound of Interest

Compound Name: *tetrahydro-4H-pyran-4-one oxime*

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This technical guide provides an in-depth analysis of the burgeoning field of novel tetrahydropyran oximes, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these promising molecules. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

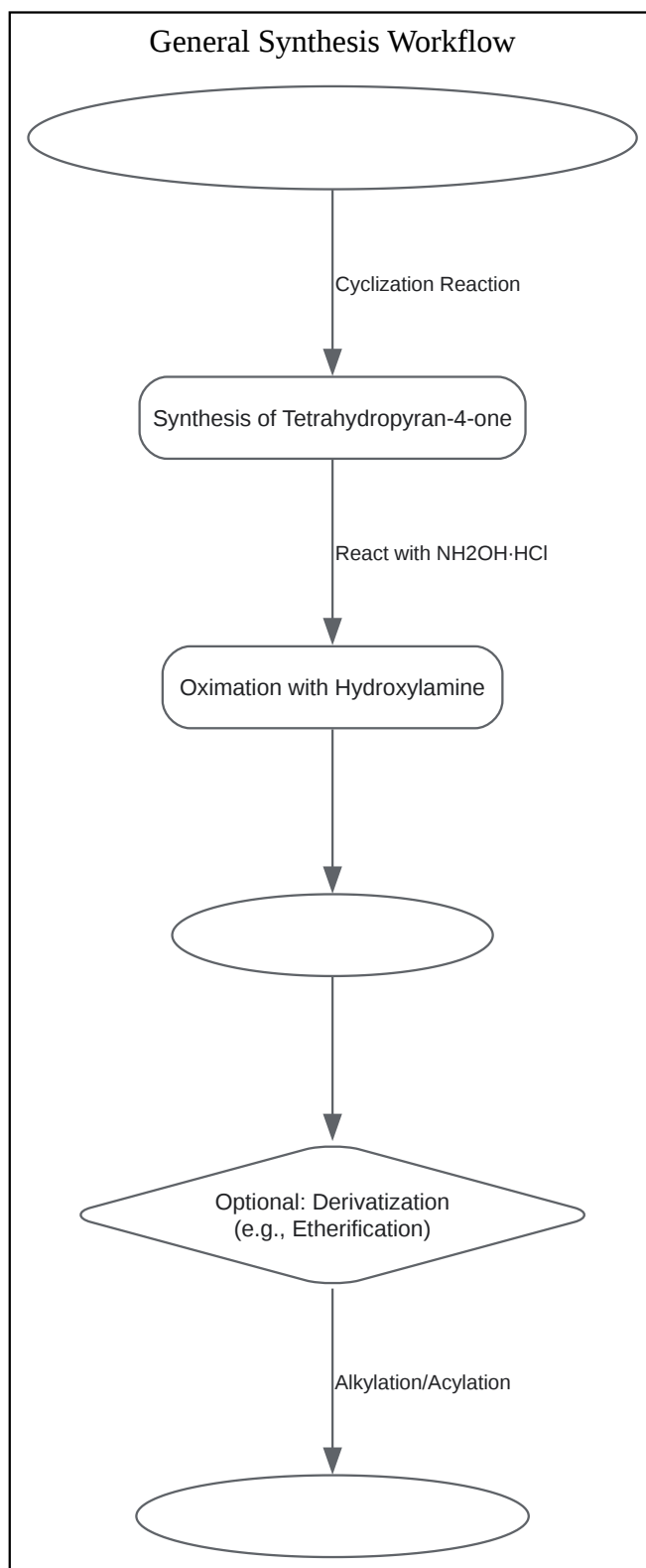
Introduction

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.^[1] Its conformational rigidity and ability to participate in hydrogen bonding interactions make it an attractive moiety for drug design.^[2] Similarly, the oxime functional group is a versatile pharmacophore known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[3] The combination of these two motifs in novel tetrahydropyran oximes has led to the discovery of compounds with potent and diverse biological activities, opening new avenues for the development of therapeutics.

Synthesis of Tetrahydropyran Oximes

The synthesis of tetrahydropyran oximes typically involves a multi-step process. A common route begins with the synthesis of a substituted tetrahydropyran-4-one derivative. This ketone can then be reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the corresponding tetrahydropyran-4-one oxime.^{[4][5]} Further derivatization of the oxime hydroxyl group can lead to the formation of oxime ethers with modulated biological activities.

A general synthetic workflow is depicted below:



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Caption: General synthetic scheme for tetrahydropyran oximes.

Biological Activities of Tetrahydropyran Oximes

Novel tetrahydropyran oximes have demonstrated a range of promising biological activities, primarily in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have highlighted the potent antibacterial and antifungal properties of tetrahydropyran oxime derivatives. O-benzyl oxime ethers of tetrahydropyran-4-one, in particular, have shown significant activity against a panel of pathogenic bacteria and fungi.[4] The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial enzymes, such as β -ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is a key enzyme in bacterial fatty acid synthesis.[6]

The following table summarizes the minimum inhibitory concentrations (MICs) of representative tetrahydropyran oxime ethers against various microbial strains.

Compound	Bacterial/Fungal Strain	MIC ($\mu\text{g/mL}$)	Reference
O-benzyl tetrahydropyran-4-one oxime derivative	Escherichia coli	3.13 - 6.25	[6]
O-benzyl tetrahydropyran-4-one oxime derivative	Pseudomonas aeruginosa	3.13 - 6.25	[6]
O-benzyl tetrahydropyran-4-one oxime derivative	Staphylococcus aureus	3.13 - 6.25	[6]
O-benzyl tetrahydropyran-4-one oxime derivative	Bacillus subtilis	3.13 - 6.25	[6]
3,5-substituted tetrahydropyran-4-one oxime	Various Bacteria	Not specified	[4][5]

Anticancer Activity

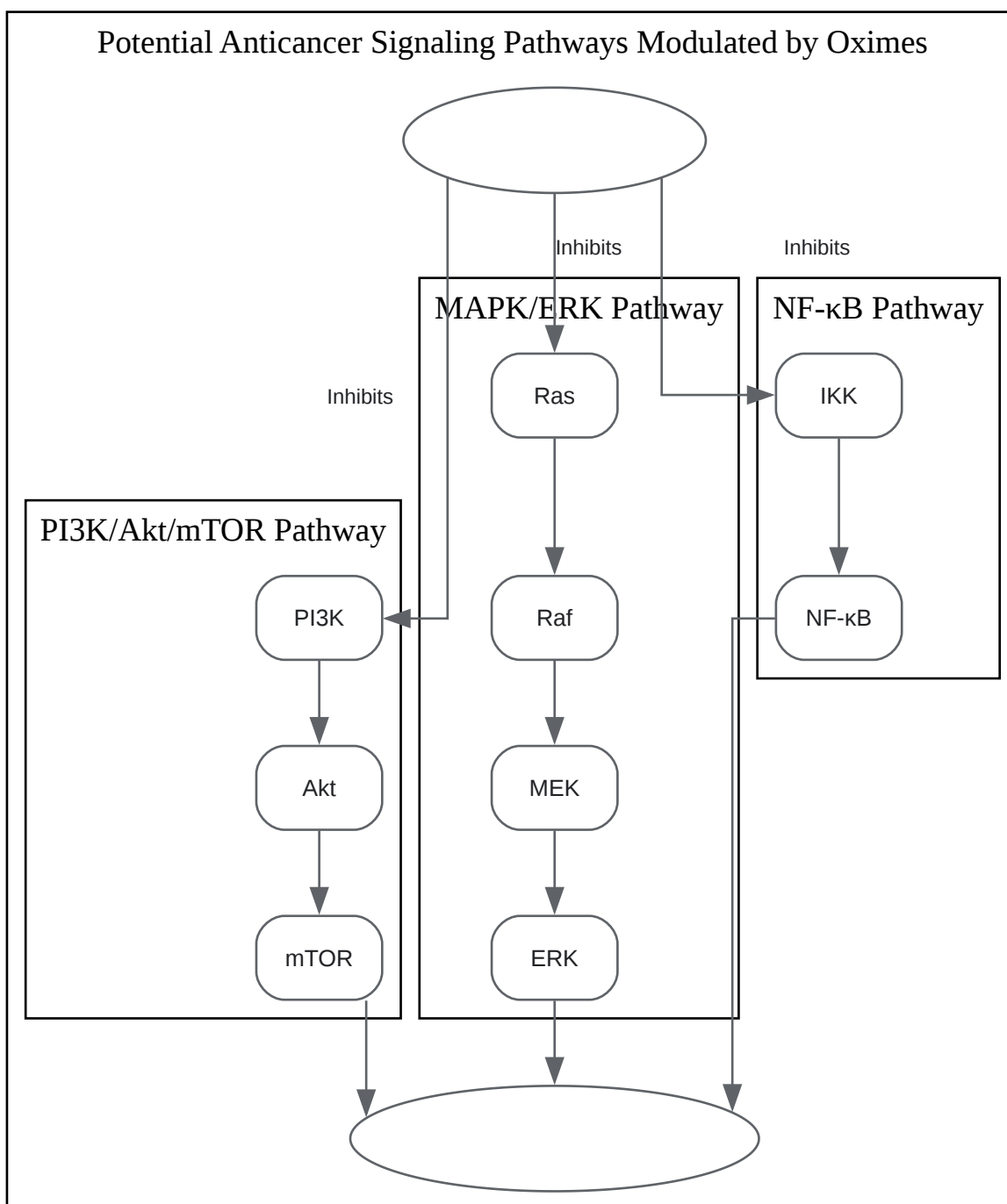
The anticancer potential of oxime-containing compounds is well-documented, with many exhibiting potent cytotoxicity against various cancer cell lines.^{[7][8]} While research on tetrahydropyran oximes specifically is still emerging, the broader class of oximes is known to exert its anticancer effects through the inhibition of various protein kinases involved in cell proliferation and survival signaling pathways.^[6] These pathways include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB signaling cascades.

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for representative oxime derivatives against different cancer cell lines. It is important to note that these are for oxime-containing compounds in general, as specific data for tetrahydropyran oximes is limited in the public domain.

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
Chalcone Oxime Derivative (11g)	A-375 (Melanoma)	0.87	^{[7][8]}
Chalcone Oxime Derivative (11e)	MCF-7 (Breast Cancer)	0.28	^{[7][8]}
Chalcone Oxime Derivative (11g)	HT-29 (Colon Cancer)	2.43	^{[7][8]}
Chalcone Oxime Derivative (11d)	H-460 (Lung Cancer)	1.63	^{[7][8]}

Signaling Pathways

The anticancer activity of oxime derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.



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Caption: Potential signaling pathways inhibited by tetrahydropyran oximes.

Experimental Protocols

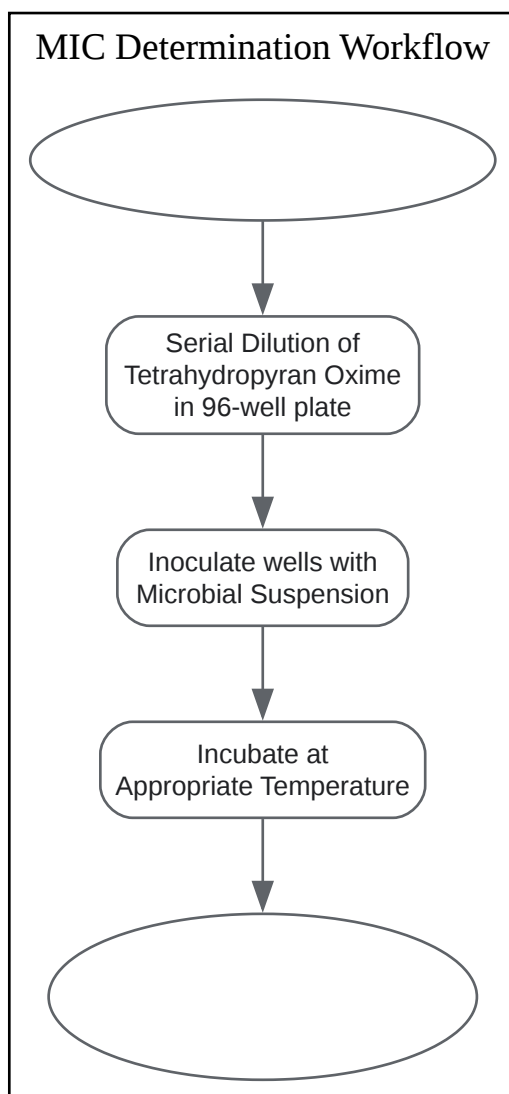
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the evaluation of tetrahydropyran oximes.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

- **Preparation of Inoculum:** Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum concentration (e.g., 5×10^5 CFU/mL).
- **Compound Dilution:** The test compounds are serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

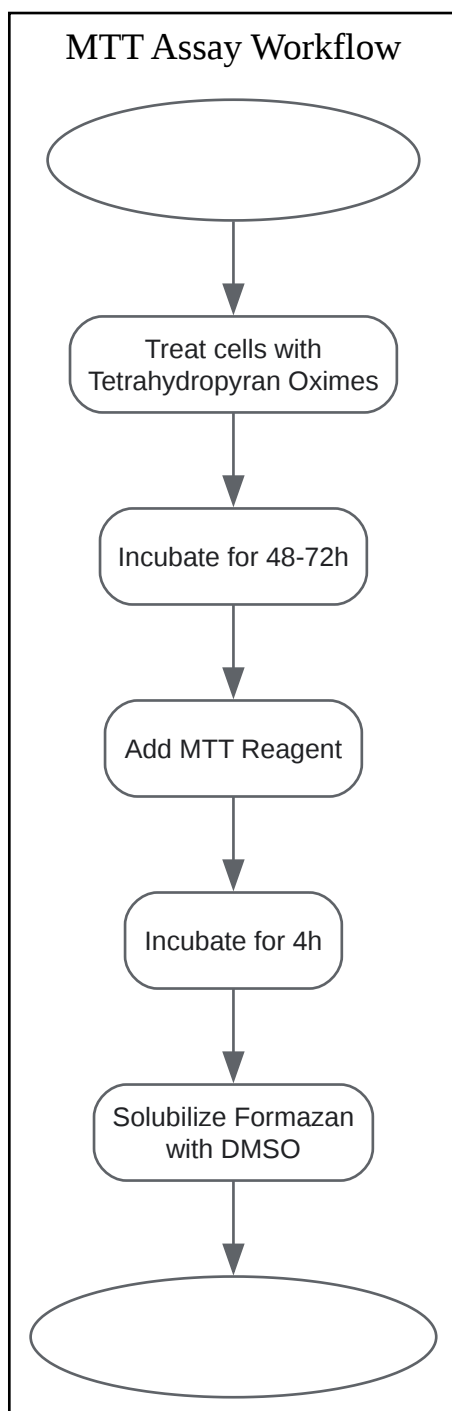
In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight.

- **Compound Treatment:** The cells are then treated with various concentrations of the tetrahydropyran oxime derivatives for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.



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Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Novel tetrahydropyran oximes represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer agents. The preliminary data highlight their potent biological activities and provide a foundation for further investigation. Future research should focus on the synthesis of diverse libraries of these compounds to establish comprehensive structure-activity relationships (SAR). Elucidation of the precise molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing lead compounds into preclinical and clinical development. The methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research in this exciting and rapidly evolving field.

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